molecular formula C12H12Cl2O2 B8391849 2,2-Dimethyl-5-methoxy-6,7-dichloro-1-indanone

2,2-Dimethyl-5-methoxy-6,7-dichloro-1-indanone

Cat. No.: B8391849
M. Wt: 259.12 g/mol
InChI Key: ANDVKLMMHUVICC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-5-methoxy-6,7-dichloro-1-indanone is a useful research compound. Its molecular formula is C12H12Cl2O2 and its molecular weight is 259.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12Cl2O2

Molecular Weight

259.12 g/mol

IUPAC Name

6,7-dichloro-5-methoxy-2,2-dimethyl-3H-inden-1-one

InChI

InChI=1S/C12H12Cl2O2/c1-12(2)5-6-4-7(16-3)9(13)10(14)8(6)11(12)15/h4H,5H2,1-3H3

InChI Key

ANDVKLMMHUVICC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred suspension of 2-methyl-5-methoxy-6,7-dichloro-1-indanone (12.2 g., 0.05 mole) and sodium hydride (1.43 g., 0.06 mole) in anhydrous 1,2-dimethoxyethane (500 ml.) is heated in an inert atmosphere at 80°-85° C. for 1 hour, cooled to 30° C. and treated with methyl iodide (8 ml.). The reaction mixture is refluxed for 15 minutes, then the solvent is distilled at reduced pressure. The crude product is poured into water (500 ml.), extracted into ether, washed with water and dried over magnesium sulfate. After evaporation of the ether the product is crystallized from methylcyclohexane affording 8.2 g. of 2,2-dimethyl-5-methoxy-6,7-dichloro-1-indanone which melts at 142° C.
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two

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